An In-depth Technical Guide to 6-Ethyl-4-hydroxycoumarin: Chemical Properties and Structure
An In-depth Technical Guide to 6-Ethyl-4-hydroxycoumarin: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 6-Ethyl-4-hydroxycoumarin, a significant derivative of the coumarin scaffold. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes available information and leverages data from closely related 4-hydroxycoumarin analogs to offer valuable insights for researchers, scientists, and professionals in drug development. The guide delves into the core chemical properties, structural features, reactivity, and potential applications of 6-Ethyl-4-hydroxycoumarin, with a focus on its role as a key intermediate in the synthesis of pharmaceuticals, particularly anticoagulants.
Introduction: The Significance of the 4-Hydroxycoumarin Scaffold
The 4-hydroxycoumarin moiety is a privileged structure in medicinal chemistry, serving as the foundational framework for a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antibacterial, and antioxidant properties.[2] 6-Ethyl-4-hydroxycoumarin, as a member of this class, holds considerable interest for its potential contributions to the development of novel therapeutics. Its unique substitution pattern is anticipated to modulate its physicochemical and biological properties, making it a valuable subject of study for structure-activity relationship (SAR) investigations.
Chemical Identity and Physical Properties
6-Ethyl-4-hydroxycoumarin is a white to off-white crystalline solid.[3][4] Key identifiers and physical properties are summarized in the table below. It is slightly soluble in DMSO and methanol.[3][5]
| Property | Value | Source(s) |
| IUPAC Name | 6-Ethyl-4-hydroxy-2H-chromen-2-one | [6] |
| Synonyms | 6-Ethyl-4-hydroxycoumarine | N/A |
| CAS Number | 55005-28-2 | [2][4] |
| Molecular Formula | C₁₁H₁₀O₃ | [2][4] |
| Molecular Weight | 190.2 g/mol | [2][4] |
| Melting Point | 216-218 °C | [3] |
| Appearance | White to Off-White Solid | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3][5] |
Molecular Structure and Spectroscopic Analysis
The structural framework of 6-Ethyl-4-hydroxycoumarin consists of a benzene ring fused to an α-pyrone ring, with a hydroxyl group at the 4-position and an ethyl group at the 6-position.
Caption: Chemical structure of 6-Ethyl-4-hydroxycoumarin.
Spectroscopic Data (Comparative)
¹H NMR (DMSO-d₆, ppm): [8]
-
δ 15.17 (br s, 1H, -OH): The acidic proton of the hydroxyl group.
-
δ 7.84 (d, J=7.8 Hz, 1H, H-5): Aromatic proton.
-
δ 7.66 (t, 1H, H-7): Aromatic proton.
-
δ 7.39 (d, 1H, H-8): Aromatic proton.
-
δ 7.36 (t, 1H, H-6): Aromatic proton.
-
δ 5.61 (s, 1H, H-3): Vinylic proton.
For 6-Ethyl-4-hydroxycoumarin, one would expect to see additional signals in the aliphatic region corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃). The aromatic region would also be altered due to the substitution at the 6-position.
¹³C NMR (DMSO-d₆, ppm): [8]
-
δ 165.52 (C-4)
-
δ 161.79 (C-2)
-
δ 152.4 (C-8a)
-
δ 132.63 (C-7)
-
δ 123.85 (C-5)
-
δ 123.10 (C-6)
-
δ 116.6 (C-4a)
-
δ 116.28 (C-8)
-
δ 90.87 (C-3)
The ethyl group in 6-Ethyl-4-hydroxycoumarin would introduce two additional signals in the upfield region of the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy (KBr, cm⁻¹): [7]
-
~3380 (O-H stretch): Broad peak characteristic of the hydroxyl group.
-
~1650 (C=O stretch): Strong absorption from the lactone carbonyl group.
-
~1530 (C=C stretch): Aromatic ring vibrations.
The IR spectrum of 6-Ethyl-4-hydroxycoumarin would be expected to show these characteristic peaks, along with C-H stretching and bending vibrations from the ethyl group.
Mass Spectrometry (MS): [7]
-
m/z 162 (M⁺): The molecular ion peak for 4-hydroxycoumarin.
For 6-Ethyl-4-hydroxycoumarin, the molecular ion peak would be observed at m/z 190. The fragmentation pattern would likely involve the loss of the ethyl group and subsequent fragmentation of the coumarin ring.[9]
Chemical Properties and Reactivity
Keto-Enol Tautomerism
A key feature of the 4-hydroxycoumarin scaffold is its existence in a tautomeric equilibrium between the 4-hydroxy-2-pyrone (enol) form and the 2,4-chromanedione (keto) form. This equilibrium is crucial for its biological activity, particularly its anticoagulant properties.
Caption: Keto-enol tautomerism of the 4-hydroxycoumarin core.
Reactivity
The 4-hydroxycoumarin ring system possesses distinct reactive sites that are amenable to chemical modification, making it a versatile scaffold for the synthesis of diverse derivatives.
-
C3 Position: The carbon at the 3-position is highly nucleophilic, making it susceptible to various electrophilic substitution reactions, including alkylation, acylation, and condensation reactions.[7] This reactivity is fundamental to the synthesis of many biologically active 4-hydroxycoumarin derivatives, such as the anticoagulant warfarin.
-
4-Hydroxyl Group: The hydroxyl group at the 4-position is acidic and can be readily deprotonated to form a phenoxide ion. This site is the primary point of attack for alkylating and acylating agents.[7]
Caption: Key reactive sites of 6-Ethyl-4-hydroxycoumarin.
Synthesis of 6-Ethyl-4-hydroxycoumarin
The synthesis of 4-hydroxycoumarins can be achieved through several established methods. A common and effective approach for preparing 6-substituted derivatives like 6-Ethyl-4-hydroxycoumarin involves the condensation of a substituted phenol with a malonic acid derivative.
General Synthetic Pathway: Pechmann Condensation
A plausible synthetic route to 6-Ethyl-4-hydroxycoumarin is a one-pot reaction between 4-ethylphenol and diethyl malonate, catalyzed by a dehydrating agent such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).[10]
Caption: General synthetic scheme for 6-Ethyl-4-hydroxycoumarin.
Illustrative Experimental Protocol (General)
Note: The following is a generalized protocol based on the synthesis of similar 4-hydroxycoumarin derivatives. Optimization of reaction conditions (temperature, time, and catalyst loading) would be necessary to achieve a high yield of 6-Ethyl-4-hydroxycoumarin.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-ethylphenol (1 equivalent) and diethyl malonate (1.2 equivalents).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) or anhydrous zinc chloride (ZnCl₂) as the catalyst.
-
Heating: Heat the reaction mixture to a temperature typically ranging from 120 to 160 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Precipitation and Filtration: A solid precipitate of crude 6-Ethyl-4-hydroxycoumarin should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-Ethyl-4-hydroxycoumarin.
Applications in Drug Development
Intermediate for Anticoagulants
The primary and most well-documented application of 4-hydroxycoumarin derivatives is in the development of oral anticoagulants.[11][12] These drugs function as vitamin K antagonists, inhibiting the enzyme vitamin K epoxide reductase and thereby preventing the synthesis of active clotting factors. 6-Ethyl-4-hydroxycoumarin serves as a key building block for the synthesis of novel anticoagulant candidates. The ethyl group at the 6-position can influence the compound's lipophilicity and binding affinity to the target enzyme, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
Potential as an Antioxidant
The phenolic hydroxyl group in the 4-hydroxycoumarin scaffold imparts antioxidant properties, enabling it to scavenge free radicals.[7] While specific data for 6-Ethyl-4-hydroxycoumarin is not available, studies on other derivatives have demonstrated their potential to mitigate oxidative stress.[13]
Experimental Protocol: DPPH Radical Scavenging Assay (General)
This protocol outlines a common method for assessing the antioxidant activity of coumarin derivatives.[3][5]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions of the test compound (e.g., 6-Ethyl-4-hydroxycoumarin) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound or standard.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
Conclusion
6-Ethyl-4-hydroxycoumarin is a valuable chemical entity with significant potential in drug discovery and development. Its structural features, particularly the reactive 4-hydroxycoumarin core, make it an important intermediate for the synthesis of novel therapeutic agents, most notably anticoagulants. While a comprehensive experimental dataset for this specific derivative is not yet available in the public domain, the foundational knowledge of the 4-hydroxycoumarin class provides a strong basis for its further investigation. Future research focused on the detailed synthesis, spectroscopic characterization, and biological evaluation of 6-Ethyl-4-hydroxycoumarin is warranted to fully elucidate its potential and pave the way for its application in the development of new and improved pharmaceuticals.
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